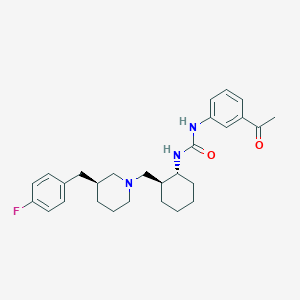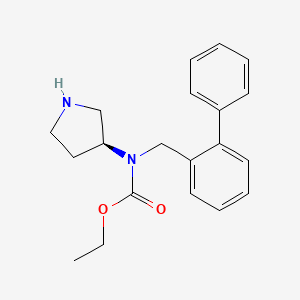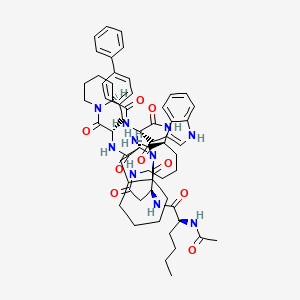![molecular formula C33H35FO4 B10779999 (1'R,3R)-5-[[3-[(1R)-2,2-dimethylcyclopentyl]-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B10779999.png)
(1'R,3R)-5-[[3-[(1R)-2,2-dimethylcyclopentyl]-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of AM-5262 involves the creation of tricyclic spirocycles. The detailed synthetic routes and reaction conditions are not widely published, but it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts . Industrial production methods are not publicly available, as AM-5262 is primarily used for research purposes.
Analyse Chemischer Reaktionen
AM-5262 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
AM-5262 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the properties and functions of GPR40.
Biology: Helps in understanding the role of GPR40 in glucose metabolism and insulin secretion.
Medicine: Potential therapeutic agent for the treatment of type II diabetes.
Industry: Used in the development of new drugs targeting GPR40
Wirkmechanismus
AM-5262 exerts its effects by acting as a full agonist of GPR40. This receptor is involved in the regulation of glucose-stimulated insulin secretion. When AM-5262 binds to GPR40, it activates the receptor, leading to the release of insulin from pancreatic beta cells. This process involves several molecular targets and pathways, including the Gq signaling pathway .
Vergleich Mit ähnlichen Verbindungen
AM-5262 is unique due to its high potency and selectivity for GPR40. Similar compounds include:
TAK-875: Another GPR40 agonist that has shown potential in the treatment of type II diabetes but was discontinued due to hepatotoxicity.
AM-1638: A compound similar to AM-5262 but with different pharmacokinetic properties
AM-5262 stands out due to its improved pharmacokinetic profile and general selectivity, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C33H35FO4 |
|---|---|
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
(1'R,3R)-5-[[3-[(1R)-2,2-dimethylcyclopentyl]-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid |
InChI |
InChI=1S/C33H35FO4/c1-32(2)13-4-5-27(32)25-15-20(6-10-24(25)26-16-22(37-3)9-11-30(26)34)19-38-23-8-7-21-12-14-33(28(21)17-23)18-29(33)31(35)36/h6-11,15-17,27,29H,4-5,12-14,18-19H2,1-3H3,(H,35,36)/t27-,29-,33-/m0/s1 |
InChI-Schlüssel |
XPLWBHWPOUEOSJ-GSZYCOFVSA-N |
Isomerische SMILES |
CC1(CCC[C@H]1C2=C(C=CC(=C2)COC3=CC4=C(CC[C@]45C[C@H]5C(=O)O)C=C3)C6=C(C=CC(=C6)OC)F)C |
Kanonische SMILES |
CC1(CCCC1C2=C(C=CC(=C2)COC3=CC4=C(CCC45CC5C(=O)O)C=C3)C6=C(C=CC(=C6)OC)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-chlorophenyl)-N-[8-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]octyl]-3,4-dihydro-2H-pyrano[3,2-c]quinoline-9-carboxamide;tetrahydrochloride](/img/structure/B10779925.png)
![5-[(1S,5R)-8-acetyl-8-azabicyclo[3.2.1]oct-2-en-3-yl]-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-2-(2,3-dihydro-1-benzofuran-6-ylmethylamino)pyridine-3-carboxamide](/img/structure/B10779939.png)
![2-Acetylamino-N-[2-(4-butyryl-4-phenyl-piperidin-1-yl)-1-(4-methoxy-benzyl)-2-oxo-ethyl]-3-(1H-imidazol-4-yl)-propionamide](/img/structure/B10779940.png)
![N-[2-[[2-[(Tetrahydro-2H-pyran-4-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide](/img/structure/B10779942.png)
![methyl 5-[3-(1H-benzimidazol-2-yl)propyl-methylamino]-2-(4-bromophenyl)-5-oxo-2-propan-2-ylpentanoate](/img/structure/B10779950.png)
![3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methylpiperazin-1-yl]-5-ethyl-1,2,4-oxadiazole](/img/structure/B10779954.png)

![Tert-Butyl 6-((2-Chloro-4-(Dimethylcarbamoyl)phenyl)amino)-2-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Pyrrolo[3,2-C]pyridine-1-Carboxylate](/img/structure/B10779966.png)
![8-[[3-[(1,1-dioxothian-4-yl)methoxy]piperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-quinolin-2-one](/img/structure/B10779967.png)

![{7-[3-(4-Benzyl-piperazin-1-ylmethyl)-pyrrol-1-yl]-6-nitro-2,3-dioxo-3,4-dihydro-2H-quinoxalin-1-yl}-acetic acid](/img/structure/B10779981.png)
![4-[4-[7-Amino-2-(1,2,3-benzothiadiazol-7-yl)-3-(difluoromethyl)furo[2,3-c]pyridin-4-yl]pyrazol-1-yl]cyclohexan-1-ol](/img/structure/B10779982.png)

![7-[(2Z)-2-(2-Amino-1,3-thiazol-4-YL)-2-(methoxyimino)acetamido]-3-{[(6-hydroxy-2-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-YL)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10780005.png)